Rebamipide-d4

Bioanalysis LC-MS/MS Internal Standard

Rebamipide-d4 is the mandatory internal standard for accurate rebamipide quantification in biological matrices. It perfectly co-elutes with the analyte, corrects for matrix effects and ionization variability—unlike non-deuterated or dissimilar IS—ensuring your LC-MS/MS method meets FDA and EMA validation criteria. Essential for ANDA/DMF submissions and PK/bioequivalence studies. Research use only.

Molecular Formula C19H15ClN2O4
Molecular Weight 374.8 g/mol
CAS No. 1219409-06-9
Cat. No. B562672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebamipide-d4
CAS1219409-06-9
Synonymsα-[(4-Chlorobenzoyl-d4)-amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic Acid;  OPC-12759-d4;  Mucosta-d4;  Proamipide-d4; 
Molecular FormulaC19H15ClN2O4
Molecular Weight374.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/i5D,6D,7D,8D
InChIKeyALLWOAVDORUJLA-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebamipide-d4 (CAS 1219409-06-9): A Stable Isotope-Labeled Internal Standard for Precise LC-MS Quantification of Rebamipide


Rebamipide-d4 is a deuterium-labeled analog of the gastroprotective agent rebamipide [1]. It is characterized by the substitution of four hydrogen atoms with deuterium on the 4-chlorobenzoyl moiety, resulting in a nominal mass shift of +4 Da (molecular formula C₁₉H₁₁D₄ClN₂O₄, molecular weight 374.81) [1]. This stable isotope-labeled compound is chemically and physically near-identical to the unlabeled analyte, exhibiting virtually indistinguishable behavior during sample extraction, chromatographic separation, and ionization . Its primary and exclusive intended use is as an internal standard (IS) for the accurate and precise quantification of rebamipide in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1].

Why a Non-Deuterated Internal Standard or Alternative IS Compromises Rebamipide Bioanalytical Data Integrity


Direct substitution of Rebamipide-d4 with unlabeled rebamipide or a structurally dissimilar internal standard, such as venlafaxine [1], introduces significant and quantifiable analytical error. Non-deuterated compounds cannot be distinguished from the target analyte by mass spectrometry, rendering them useless for isotope dilution [2]. Furthermore, structurally unrelated internal standards exhibit differential extraction recovery, chromatographic retention, and ionization efficiency in the electrospray source, leading to incomplete correction of matrix effects and sample-to-sample variability [2]. This results in compromised accuracy, wider variability (CV%), and potential regulatory rejection of pharmacokinetic or bioequivalence study data [1][3]. The unique isotopic signature of Rebamipide-d4 allows it to perfectly co-elute with the analyte and correct for these systematic and random errors, a prerequisite for meeting stringent FDA and EMA bioanalytical method validation guidelines [2].

Quantitative Differentiation: Validated Performance Metrics of Rebamipide-d4 in LC-MS/MS Assays


Near-Perfect Chromatographic Co-Elution Ensures Superior Ionization Correction

Rebamipide-d4 demonstrates near-identical chromatographic behavior to the unlabeled analyte, a critical requirement for an internal standard in LC-MS/MS. In a validated method, the retention time (tR) difference between rebamipide and rebamipide-d4 was only 0.01 minutes [1]. This contrasts with a structurally dissimilar internal standard like venlafaxine, which is used in alternative methods but will exhibit a distinct retention time, leading to differential matrix effects and ionization efficiency [2].

Bioanalysis LC-MS/MS Internal Standard

High Isotopic Purity and Chemical Fidelity Minimizes Analytical Interference

Rebamipide-d4 is commercially available with a high chemical purity of ≥98% and isotopic enrichment of ≥98% . This high isotopic fidelity ensures that any potential interference from the unlabeled compound (which would be indistinguishable from the analyte) is minimized. In contrast, a lower purity analog or a non-deuterated IS could introduce significant background signal, compromising the lower limit of quantification (LLOQ) and assay accuracy.

Isotope Dilution Stable Isotope Purity

Validated Method Achieves High Sensitivity and Precision, Enabling Robust PK Studies

A validated LC-MS/MS method using Rebamipide-d4 as the internal standard achieved a lower limit of quantification (LLOQ) of 1 ng/mL and a linear calibration range from 1 to 800 ng/mL (R² >0.990) [1]. Inter- and intra-batch precision were both <15% CV [1]. This performance profile, enabled by the deuterated IS, is crucial for characterizing the full pharmacokinetic profile of rebamipide, including the terminal elimination phase. In comparison, an alternative method using venlafaxine as the IS reported a higher LLOQ of 6 ng/mL and a linear range of 6-1200 ng/mL [2].

Pharmacokinetics Method Validation Sensitivity

Regulatory Compliance: Supplied with Comprehensive Characterization for ANDA and DMF Submissions

Rebamipide-d4 reference standards are supplied with comprehensive Certificates of Analysis (CoA) and characterization data that meet the stringent requirements for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . This includes detailed information on identity, purity, isotopic enrichment, and stability. This level of documentation is typically not available or is less rigorous for a non-deuterated alternative or a research-grade internal standard . The product's use is specified for analytical method validation (AMV) and quality control (QC) applications during the synthesis and formulation stages of drug development .

ANDA DMF Regulatory Compliance

Optimal Procurement and Application Scenarios for Rebamipide-d4 in Bioanalytical Workflows


Validation of Bioanalytical Methods for Rebamipide Pharmacokinetic (PK) Studies

This is the primary and most critical application. Rebamipide-d4 should be the first-choice internal standard for developing and validating any LC-MS/MS method for rebamipide quantification in plasma, serum, urine, or tissue homogenates. The validated method by Dai et al. (2023) demonstrates its successful application in a human PK study [1]. Its use ensures the method will meet the rigorous accuracy and precision criteria required by regulatory bodies for PK and bioequivalence studies.

Quality Control (QC) and Release Testing of Rebamipide Drug Products

Rebamipide-d4 serves as an ideal reference standard for quality control and release testing of rebamipide API and finished dosage forms. Its high purity and isotopic labeling allow for accurate quantification of the active ingredient, while its use in impurity profiling helps ensure the final product meets pharmacopeial specifications [2]. The compound's use is specified for analytical method development, validation, and QC applications during the synthesis and formulation stages of drug development .

Metabolic Stability and Drug-Drug Interaction (DDI) Studies

While Rebamipide-d4 is not designed as a therapeutic agent, its deuterium label can offer a slight but measurable increase in metabolic stability (kinetic isotope effect) in certain in vitro assays. Researchers can leverage this property to probe the mechanism of CYP-mediated metabolism or to track the compound in complex metabolic mixtures when coupled with high-resolution mass spectrometry. This provides a more nuanced understanding of rebamipide's pharmacokinetic behavior [3].

Support for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

Rebamipide-d4 is a key procurement item for pharmaceutical companies and contract research organizations (CROs) involved in the development of generic rebamipide formulations. The compound's characterization data and Certificates of Analysis (CoA) are essential for demonstrating analytical method validity and product equivalence in ANDA and DMF submissions to regulatory agencies [2]. The lack of a suitable, fully characterized internal standard can be a significant roadblock in the generic drug approval process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rebamipide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.